molecular formula C22H38O6 B14692959 Butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate CAS No. 28040-72-4

Butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate

Cat. No.: B14692959
CAS No.: 28040-72-4
M. Wt: 398.5 g/mol
InChI Key: UMNNKDMMAPRBEO-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are organic compounds that are commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are used in various industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate typically involves esterification reactions. For butyl prop-2-enoate, butanol reacts with acrylic acid in the presence of an acid catalyst. Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. 2-Ethylhexyl prop-2-enoate is prepared by reacting 2-ethylhexanol with acrylic acid under acidic conditions .

Industrial Production Methods

Industrial production of these compounds often involves continuous processes to ensure high yield and purity. For example, the production of ethenyl acetate involves the use of a fixed-bed reactor where ethylene and acetic acid are continuously fed, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties.

    Esterification: Different esters depending on the reactants used.

    Hydrolysis: Corresponding alcohols and acids.

Scientific Research Applications

Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds primarily involves their ability to undergo polymerization and form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization. These steps are facilitated by the presence of initiators and the reactive double bonds in the monomers .

Comparison with Similar Compounds

Similar Compounds

  • Methyl methacrylate
  • Ethyl acrylate
  • Butyl acrylate

Uniqueness

Butyl prop-2-enoate, ethenyl acetate, and 2-ethylhexyl prop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as flexibility, adhesion, and resistance to environmental factors. These properties make them suitable for a wide range of applications compared to other similar compounds .

Properties

CAS No.

28040-72-4

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

butyl prop-2-enoate;ethenyl acetate;2-ethylhexyl prop-2-enoate

InChI

InChI=1S/C11H20O2.C7H12O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3

InChI Key

UMNNKDMMAPRBEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=O)OC=C

Related CAS

28040-72-4

Origin of Product

United States

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